alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers)
CAS No.:
Cat. No.: VC16525697
Molecular Formula: C15H25NO4
Molecular Weight: 290.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25NO4 |
|---|---|
| Molecular Weight | 290.41 g/mol |
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i1D3,2D3,11D |
| Standard InChI Key | OFRYBPCSEMMZHR-UENXPIBQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(COC)O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) possesses the molecular formula C₁₅D₇H₁₈NO₄ and a molecular weight of 290.4064 g/mol . The deuterium atoms are strategically incorporated at the isopropyl group (positions 1,1,1,2,3,3,3), as shown in its SMILES notation:
[2H]C([2H])([2H])C([2H])(NCC(O)COc1ccc(cc1)C(O)COC)C([2H])([2H])[2H] .
Stereochemical Considerations
As a mixture of stereoisomers, this compound exists in multiple configurations due to chiral centers at the hydroxyl-bearing carbon and the secondary alcohol position. The unlabelled counterpart (CAS 56392-16-6) exhibits β₁-adrenergic receptor antagonist activity, though the deuterated form primarily serves analytical purposes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |
| CAS Number | 1276197-39-7 |
| Purity | ≥99 atom % D, ≥98% chemical |
| Storage Conditions | Room temperature |
| Stability | >24 months under inert gas |
Synthetic and Analytical Applications
Role as Internal Standard
Deuterated internal standards like alpha-hydroxymetoprolol-d7 are indispensable in modern bioanalysis. In a validated LC-Orbitrap MS method, this compound demonstrated:
Chromatographic Resolution
Using a Lux Amylose-2 chiral column (250 × 4.6 mm, 5 µm), researchers achieved baseline separation of metoprolol enantiomers within 7 minutes using a mobile phase of 15 mM ammonium acetate (pH 5.0) and 0.1% diethylamine in acetonitrile (50:50 v/v) . The resolution factor of 2.24 ensures accurate stereoisomer quantification .
Table 2: Method Validation Parameters (Human Plasma)
| Parameter | alpha-Hydroxymetoprolol-d7 | Metoprolol-d7 |
|---|---|---|
| Precision (RSD%) | ≤6.8 | ≤5.2 |
| Accuracy (% nominal) | 93.4–106.7 | 95.1–104.9 |
| Matrix Effect | 98.2–102.4% | 97.8–101.9% |
Pharmacokinetic Relevance
Metabolic Pathways
Metoprolol undergoes extensive hepatic metabolism via CYP2D6 into alpha-hydroxymetoprolol, which retains ~10% β₁-blocking activity . The deuterated analog’s pharmacokinetic profile mirrors the native metabolite, enabling precise assessment of:
Inter-Subject Variability
Studies using intravenous deuterated metoprolol revealed:
Emerging Research Directions
Dried Blood Spot (DBS) Analysis
A novel DBS method utilizing alpha-hydroxymetoprolol-d7 achieved:
High-Resolution Mass Spectrometry
Orbitrap-based methods (resolution >50,000 FWHM) now enable simultaneous quantification of metoprolol and its deuterated metabolite with <2.1 ppm mass accuracy .
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